Fluticasone-d5 Furoate

Bioanalytical method validation LC-MS/MS Stable isotope internal standard

Choose Fluticasone-d5 Furoate for definitive LC-MS/MS quantification. Its +5 Da mass shift outperforms d3-labeled alternatives, eliminating cross-talk in MRM transitions. Deuterium on the metabolically stable furoate ester prevents H/D back-exchange, a failure mode of backbone-labeled analogs. With Fluticasone Furoate patent expiry driving generic bioequivalence studies, this gold-standard internal standard (≥98 atom% D, co-elution Δ<0.02 min) is essential for validated methods quantifying sub-pg/mL plasma concentrations. Typical study demand: 50–100 mg. Secure bulk stock now.

Molecular Formula C₂₇H₂₄D₅F₃O₆S
Molecular Weight 543.61
Cat. No. B1157937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone-d5 Furoate
Synonyms(6α,11β,16α,17α)-6,9-Difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester-d5;  Allermist-d5;  Avamys-d5;  GSK 685 698-d5;  GW 685698X-d5; 
Molecular FormulaC₂₇H₂₄D₅F₃O₆S
Molecular Weight543.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluticasone-d5 Furoate Procurement Guide: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Fluticasone-d5 Furoate (molecular formula C₂₇H₂₄D₅F₃O₆S, MW 543.61) is a stable isotope-labeled analog of Fluticasone Furoate, a potent synthetic trifluorinated corticosteroid with glucocorticoid receptor (GR) dissociation constant Kd = 0.3 nM ± 0.02 and relative receptor affinity (RRA) of 2989 ± 135 versus dexamethasone (RRA = 100 ± 5) [1]. The compound incorporates five deuterium atoms strategically positioned on the furoate ester moiety (three on the furan ring, two on the fluoromethyl group), creating a mass shift of +5 Da from the unlabeled parent (MW 538.58) while preserving near-identical physicochemical and chromatographic properties [2]. This isotopic design enables its primary application as a gold-standard internal standard (IS) for the accurate quantification of Fluticasone Furoate in complex biological matrices using LC-MS/MS [3].

Why Fluticasone-d5 Furoate Cannot Be Replaced by d3 Variants or Structural Analogs in Bioanalytical Workflows


Stable isotope-labeled internal standards (SIL-IS) are not interchangeable commodities; their analytical validity depends critically on isotopic purity, mass shift magnitude, and co-elution behavior. Fluticasone-d5 Furoate's +5 Da mass differential provides superior separation from the analyte's natural M+2/M+4 isotopic envelope compared to d3-labeled alternatives (+3 Da shift), reducing cross-talk and improving signal-to-noise ratio in MRM transitions [1]. Furthermore, the strategic placement of deuterium on the furoate ring and fluoromethyl group—rather than the steroidal backbone—minimizes deuterium-hydrogen back-exchange during sample preparation and ionization, a common failure mode with less stable labeling patterns . Non-isotopic structural analogs (e.g., beclomethasone dipropionate, budesonide) cannot serve as valid internal standards due to differential extraction recovery, ionization efficiency, and chromatographic retention, violating the fundamental principle that an internal standard must experience identical matrix effects to the analyte [2].

Quantitative Differentiation Evidence: Fluticasone-d5 Furoate vs. Closest Analogs and Alternatives


Mass Shift Advantage: +5 Da for Fluticasone-d5 Furoate vs. +3 Da for d3-Labeled Alternatives

Fluticasone-d5 Furoate provides a +5 Da mass differential relative to unlabeled Fluticasone Furoate (MW 538.58 vs. 543.61), compared to the +3 Da shift of commercially available Fluticasone-d3 Furoate [1]. This larger mass separation minimizes isotopic cross-contamination between the internal standard channel and the analyte's natural abundance M+2 isotopic peak (~2.4% relative abundance for C₂₇ molecule), which becomes analytically significant when quantifying low pg/mL plasma concentrations following intranasal administration . The 5-deuterium labeling pattern (furan ring: 3D; fluoromethyl: 2D) avoids deuterium placement on exchangeable positions, maintaining isotopic integrity throughout sample preparation [2].

Bioanalytical method validation LC-MS/MS Stable isotope internal standard Matrix effect correction

Glucocorticoid Receptor Binding Affinity: Fluticasone Furoate (Parent) vs. Fluticasone Propionate

Fluticasone Furoate (the analyte quantified using Fluticasone-d5 Furoate as IS) demonstrates a glucocorticoid receptor equilibrium dissociation constant Kd = 0.3 nmol/L ± 0.02, representing 1.7-fold higher binding affinity than Fluticasone Propionate (Kd = 0.51 nmol/L ± 0.03) [1]. Relative receptor affinity (RRA) measured against dexamethasone (RRA = 100 ± 5) is 2989 ± 135 for Fluticasone Furoate vs. 1775 ± 130 for Fluticasone Propionate—a 68% higher relative affinity [2]. X-ray crystallography reveals that the furoate ester occupies a discrete hydrophobic pocket on the GR ligand-binding domain more completely than the smaller propionate ester, explaining the enhanced binding kinetics (fast association, slow dissociation) [3].

Glucocorticoid receptor pharmacology Receptor binding kinetics Corticosteroid potency Inhaled/intranasal drug development

Systemic Bioavailability: Fluticasone Furoate vs. Fluticasone Propionate Intranasal Administration

Following intranasal administration, Fluticasone Furoate demonstrates systemic bioavailability of approximately 0.5% (880 μg once-daily dose), comparable to Fluticasone Propionate's 0.51% bioavailability but achieved at a substantially higher absolute dose [1]. Importantly, the oral bioavailability of Fluticasone Furoate is 1.6%, limited by extensive first-pass metabolism (plasma clearance 58.3 L/h; volume of distribution 642 L; terminal half-life 15.3 h) [2]. This low systemic exposure profile necessitates highly sensitive bioanalytical methods for PK studies—methods for which Fluticasone-d5 Furoate is the essential internal standard enabling quantification at sub-pg/mL concentrations .

Pharmacokinetics Intranasal drug delivery Systemic exposure Therapeutic index

Metabolic Stability of Furoate Ester Moiety: Fluticasone Furoate vs. Prodrug Corticosteroids

Unlike many topical corticosteroid esters (e.g., ciclesonide, beclomethasone dipropionate) which function as prodrugs requiring esterase-mediated hydrolysis to release active metabolites, Fluticasone Furoate is pharmacologically active as the intact molecule [1]. Metabolic studies using ¹⁴C-labeled Fluticasone Furoate demonstrate no evidence for metabolic loss of the furoate group—the predominant pathway is removal of the S-fluoromethyl carbothioate group to yield the 17β-carboxylic acid metabolite (GW694301X; M10), with the furoate ester remaining intact [2]. This metabolic stability has direct implications for internal standard selection: Fluticasone-d5 Furoate, with deuterium on the metabolically stable furoate moiety, maintains isotopic integrity through sample workup and analysis, unlike internal standards labeled on labile positions .

Drug metabolism Esterase stability Corticosteroid pharmacology Active pharmaceutical ingredient

Market Volume Justification: Fluticasone Furoate Segment Dominance in Intranasal Corticosteroids

The fluticasone segment held approximately 28% share of the global intranasal corticosteroids market in 2024 [1], with the fluticasone furoate-specific market valued at approximately USD 4.2 billion in 2023 and projected to reach USD 6.8 billion by 2032 at a CAGR of 5.7% [2]. Regional data from Taiwan indicates Fluticasone Furoate nasal spray is the market-leading product with annual sales of 700,000 units, surpassing mometasone, triamcinolone, and budesonide formulations [3]. This market dominance translates directly to sustained demand for Fluticasone-d5 Furoate as the internal standard for: (1) generic product bioequivalence studies, (2) pharmacokinetic characterization of new formulations, and (3) therapeutic drug monitoring in clinical trials.

Pharmaceutical market analysis Corticosteroid procurement Bioanalytical demand forecasting Generic drug development

Priority Application Scenarios for Fluticasone-d5 Furoate Procurement Based on Quantitative Evidence


Bioequivalence Studies for Generic Fluticasone Furoate Nasal Spray Formulations

With Fluticasone Furoate patent expiry (November 2023) triggering generic entry, regulatory bioequivalence studies require validated LC-MS/MS methods capable of quantifying plasma concentrations in the sub-pg/mL range due to <1% systemic bioavailability. Fluticasone-d5 Furoate is the requisite internal standard for these methods, with its +5 Da mass shift providing superior signal discrimination from the analyte's natural isotopic envelope [1]. Procurement volume justification: Each bioequivalence study (typically 24-48 subjects, 12-24 timepoints per subject) requires approximately 50-100 mg of deuterated internal standard for method validation and sample analysis .

Clinical Pharmacokinetic Studies of Fluticasone Furoate/Vilanterol Combination Products

Combination inhalers containing Fluticasone Furoate and Vilanterol (e.g., Breo Ellipta) are indicated for asthma and COPD maintenance therapy. Pharmacokinetic characterization of these products requires simultaneous quantification of both active pharmaceutical ingredients in plasma. Fluticasone-d5 Furoate serves as the designated internal standard for the corticosteroid component in multiplexed LC-MS/MS assays, where its distinct mass transition (e.g., m/z 539→313 for analyte; m/z 544→318 for IS) enables interference-free quantification [1].

Therapeutic Drug Monitoring in Special Populations (Pediatric, Hepatic Impairment)

Fluticasone Furoate undergoes extensive hepatic metabolism via CYP3A4, with plasma clearance of 58.3 L/h and terminal half-life of 15.3 h [1]. Therapeutic drug monitoring in patients with hepatic impairment or in pediatric populations requires highly sensitive and reproducible quantification methods. Fluticasone-d5 Furoate's isotopic purity (≥98 atom% D) and co-elution with the analyte under reverse-phase chromatographic conditions (retention time difference <0.02 min) ensure matrix effect correction across diverse biological matrices (plasma, urine, nasal lavage fluid) .

In Vitro Metabolism and Drug-Drug Interaction Studies

The metabolic pathway of Fluticasone Furoate—predominantly S-fluoromethyl carbothioate cleavage to yield the 17β-carboxylic acid metabolite (M10), with no evidence of furoate ester hydrolysis—has been established using ¹⁴C-labeled compound [1]. In vitro CYP inhibition/induction studies and hepatocyte incubation experiments require accurate quantification of both parent and M10 metabolite. Fluticasone-d5 Furoate, with deuterium positioned on the metabolically stable furoate moiety, enables simultaneous quantification of parent and metabolite without deuterium-hydrogen back-exchange artifacts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluticasone-d5 Furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.